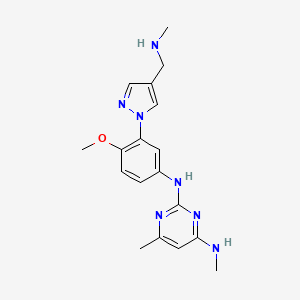

(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

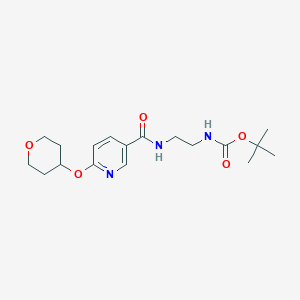

“(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane” is a cyclic compound with potential applications in various fields of research and industry. It is also known as benzyl tert-butyl ((1R,3S)-cyclopentane-1,3-diyl)dicarbamate . The compound contains a total of 51 bonds, including 25 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 2 (thio-) carbamates (aliphatic) .

Molecular Structure Analysis

The molecular formula of “(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane” is C18H26N2O4 . The InChI code for the compound is 1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 .

Physical And Chemical Properties Analysis

“(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane” has a molecular weight of 334.42 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

Synthesis of β, γ-Diamino Acids

(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is utilized in the synthesis of various diastereomeric amino acids. For instance, compounds like N-Boc-2-amino-3-hydroxy-1-phenylbutane were converted to N3-Boc-3, 4-diaminopentanoic acid through SN2 type substitution, illustrating the compound's role in producing complex amino acids (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).

Peptide Formation and Structural Studies

The compound aids in the synthesis of diastereomeric six-membered ring α,α-disubstituted α-amino acids. These amino acids are crucial for studying the conformations of peptide backbones and cyclohexane rings of amino acid residues, significantly contributing to peptide chemistry research (Hirata, Ueda, Oba, Doi, Demizu, Kurihara, Nagano, Suemune, & Tanaka, 2015).

Amino Acid Derivative Synthesis

It plays a key role in synthesizing various amino acid derivatives. For instance, Boc- and Cbz-NCAs and N,N- bis (alkoxycarbonyl) amino acid fluorides have been prepared using this compound, demonstrating its versatility in producing activated amino acid derivatives (Šavrda, Chertanova, & Wakselman, 1994).

Enzyme Inhibition Studies

The compound is used in studying enzyme inhibitors. Cycloleucine and its derivatives, synthesized from compounds like (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, serve as competitive inhibitors in the synthesis of S-adenosyl-L-methionine by various enzymes (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Asymmetric Catalytic Synthesis

This compound is instrumental in the asymmetric catalytic synthesis of N-protected 1,2-amino alcohols. The reactions involving this compound are carried out under room temperature, demonstrating its application in environmentally friendly synthesis processes (Bartoli, Bosco, Carlone, Locatelli, Melchiorre, & Sambri, 2004).

Biological Activity Research

It is utilized in synthesizing biologically active substances, such as sperabillin C and (R)-GABOB. This highlights its importance in the field of bioactive molecule synthesis and pharmacological research (Hashiguchi, Kawada, & Natsugari, 1992).

Safety And Hazards

Propiedades

IUPAC Name |

benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVRCBRFPDMCW-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)

![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)

![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)

![N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2360094.png)